molecular formula C24H31N3O B5089193 (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5089193
M. Wt: 377.5 g/mol
InChI Key: AAXWIGGCQHWWLG-DNQXCXABSA-N
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Description

(3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a fluorenylmethyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorenylmethyl Group: This step involves the alkylation of the piperidine ring with a fluorenylmethyl halide under basic conditions.

    Attachment of the Methylpiperazine Moiety: The final step includes the nucleophilic substitution reaction where the piperidine derivative reacts with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the fluorenylmethyl group.

    Substitution: The piperidine and piperazine rings can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study receptor interactions and signal transduction pathways due to its structural similarity to certain neurotransmitters.

Medicine

Medically, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets such as receptors or enzymes. The fluorenylmethyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-ethylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-phenylpiperazin-1-yl)piperidin-3-ol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorenylmethyl group is particularly noteworthy as it can significantly influence the compound’s binding affinity and selectivity.

Properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-25-10-12-27(13-11-25)23-8-9-26(17-24(23)28)16-18-6-7-22-20(14-18)15-19-4-2-3-5-21(19)22/h2-7,14,23-24,28H,8-13,15-17H2,1H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWIGGCQHWWLG-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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